molecular formula C19H19N3OS B2991080 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207044-24-3

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2991080
CAS No.: 1207044-24-3
M. Wt: 337.44
InChI Key: HQXSPSBUYPZPMU-UHFFFAOYSA-N
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Description

2-((1-Methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic imidazole derivative featuring a thioether linkage between the imidazole core and an N-phenylacetamide moiety.

Properties

IUPAC Name

2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-8-10-15(11-9-14)17-12-20-19(22(17)2)24-13-18(23)21-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXSPSBUYPZPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound featuring a complex structure that includes an imidazole ring, a thioether linkage, and a phenylacetamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N3OS, with a molecular weight of 338.46 g/mol. The unique structural features contribute to its diverse chemical reactivity and biological interactions.

Property Value
Molecular FormulaC19H22N3OS
Molecular Weight338.46 g/mol
Structural FeaturesImidazole ring, thio group, p-tolyl substituents

Synthesis

The synthesis of this compound typically involves a multi-step process, including the reaction of 1-methyl-5-(p-tolyl)-1H-imidazole-2-thiol with chloroacetamide in the presence of bases such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions in solvents like ethanol or dimethylformamide (DMF) to ensure complete conversion .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

Minimum Inhibitory Concentration (MIC) :
A study reported that the compound displayed MIC values ranging from 8 to 32 µg/mL against several pathogens, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and HepG2 (liver cancer).

IC50 Values :
In one study, the IC50 values for different cancer cell lines were found to be between 10 to 25 µM, which compares favorably to standard chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. The imidazole ring may bind to metal ions or enzyme active sites, modulating their activity. Additionally, it may interact with cellular receptors or DNA, affecting various cellular processes .

Case Study 1: Antitumor Activity

A novel class of derivatives based on imidazole was synthesized and screened for antitumor activity. Among these derivatives, those containing the imidazole-thioacetamide structure exhibited significant inhibitory effects against cancer cell lines with IC50 values ranging from 4 to 17 µM .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. The results indicated that compounds similar to this compound displayed excellent antibacterial activity, with some derivatives achieving MIC values lower than those of established antibiotics .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
Target Compound 1-Methyl, 5-(p-tolyl) C21H21N3OS 363.5 Imidazole core, thioether linkage, N-phenyl
2-(1H-Imidazol-2-ylthio)-N-p-tolylacetamide N-p-tolyl C12H13N3OS 263.31 Imidazole core, N-p-tolyl acetamide
Compound 20 4-(4-Bromophenyl) C17H14BrN3OS 396.28 Bromophenyl substituent, no methyl group
Compound 13 Bis-methylthio C14H17N3OS2 307.43 Acrylamide backbone, methylthio groups
N-Phenyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide Tetrazole ring C10H11N5OS 249.29 Tetrazole core (replacing imidazole)

Key Observations :

  • Electron-Withdrawing Effects : The bromophenyl group in Compound 20 may influence electronic interactions in target binding, though its bioactivity remains unreported.
  • Heterocyclic Variations : Replacing the imidazole with a tetrazole (as in ) reduces molecular weight and alters polarity, likely affecting solubility and pharmacokinetics.

Structure-Activity Relationships (SAR)

  • Imidazole Substitutions : The 1-methyl and 5-(p-tolyl) groups in the target compound may stabilize hydrophobic interactions in biological targets, akin to the 4-bromophenyl group in Compound 20 .
  • Thioether Linkage : Critical for maintaining bioactivity, as seen in Compound 13 , where replacing the thioether with ester linkages abolished activity.
  • N-Substituents : The N-phenyl group in the target compound vs. N-p-tolyl in influences electronic and steric effects, modulating target affinity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, the active methylene group in related imidazole-thioacetamide derivatives reacts with CS2 or phenyl isothiocyanate in dimethylformamide (DMF) under basic conditions (e.g., KOH) to form intermediates like potassium sulfide salts, which are further functionalized . Intermediates are characterized using melting point analysis, IR spectroscopy (to confirm thioether or carbonyl groups), and NMR (<sup>1</sup>H and <sup>13</sup>C) to verify regiochemistry and substituent integration .

Q. What spectroscopic and analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Peaks at ~1670–1680 cm<sup>-1</sup> (C=O stretch of acetamide) and ~1250–1300 cm<sup>-1</sup> (C–S stretch) .
  • NMR spectroscopy : <sup>1</sup>H NMR resolves methyl groups (δ ~2.3–2.5 ppm for p-tolyl CH3), aromatic protons (δ ~6.8–7.8 ppm), and acetamide NH (δ ~10–11 ppm). <sup>13</sup>C NMR confirms carbonyl carbons (δ ~165–170 ppm) .
  • Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer : Yield optimization involves solvent selection (e.g., toluene:water mixtures for azide formation ), catalyst choice (e.g., Cu(OAc)2 for 1,3-dipolar cycloadditions ), and temperature control (reflux conditions for cyclization ). Monitoring via TLC (hexane:ethyl acetate gradients) ensures reaction completion before workup .

Advanced Research Questions

Q. How can click chemistry be employed to modify the acetamide moiety for enhanced bioactivity?

  • Methodological Answer : The 1,3-dipolar cycloaddition (click reaction) between azides (e.g., 2-azido-N-phenylacetamide) and alkynes (e.g., prop-2-yn-1-yloxy derivatives) under Cu(I) catalysis generates triazole-linked analogs. This modular approach introduces diverse aryl/heteroaryl groups, enabling structure-activity relationship (SAR) studies . For example, electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring improve antimicrobial activity .

Q. What experimental strategies resolve contradictions in bioactivity data across structurally similar derivatives?

  • Methodological Answer : Contradictions arise from substituent effects (e.g., para-methyl vs. nitro groups). To address this:

  • Perform dose-response assays to compare IC50 values against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria .
  • Use molecular docking to analyze binding interactions (e.g., compound 9c in showed strong docking scores with α-glucosidase, correlating with bioactivity ).
  • Validate with in vivo models for pharmacokinetic and toxicity profiling .

Q. How to design molecular docking studies to predict binding modes with target enzymes?

  • Methodological Answer :

Target Selection : Prioritize enzymes with known roles in disease (e.g., bacterial α-glucosidase for antimicrobial studies).

Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, ensuring correct tautomerization and protonation states.

Docking Parameters : Use grid boxes centered on active sites (e.g., residues His674 and Asp518 for α-glucosidase) and Lamarckian genetic algorithms .

Validation : Compare docking poses with co-crystallized ligands (e.g., acarbose) to assess binding affinity trends .

Q. What strategies improve the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.
  • Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots (e.g., imidazole ring oxidation) and block them with fluorine or methyl groups .
  • LogP Optimization : Replace hydrophobic substituents (e.g., p-tolyl) with polar groups (e.g., methoxy) to balance membrane permeability and solubility .

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